molecular formula C10H6ClF2NO B1428831 6-Chloro-2-(difluoromethyl)-1,4-dihydroquinolin-4-one CAS No. 1339490-19-5

6-Chloro-2-(difluoromethyl)-1,4-dihydroquinolin-4-one

Cat. No. B1428831
M. Wt: 229.61 g/mol
InChI Key: PRUGMEQMQJSQSK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “6-Chloro-2-(difluoromethyl)-1,4-dihydroquinolin-4-one” has been a topic of research. For instance, difluoromethylation processes based on X–CF2H bond formation have been studied . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .

Scientific Research Applications

Antimicrobial Properties

6-Chloro-2-(difluoromethyl)-1,4-dihydroquinolin-4-one, a variant of the quinoline compound family, has been studied for its antimicrobial properties. Patel and Patel (2010) synthesized compounds related to this quinoline and tested them for antifungal and antibacterial activities, highlighting the potential of quinoline derivatives in antimicrobial research (Patel & Patel, 2010).

Physicochemical Properties

Research on the physicochemical properties of similar quinoline compounds is essential for the development of pharmaceuticals. Yin Qiuxiang (2002) investigated the melting and decomposition properties of a closely related quinoline compound, providing valuable insights into its physical behavior and potential applications in drug formulation (Yin Qiuxiang, 2002).

Molecular Inclusion and Packing

The study of molecular inclusion and packing of chloro-substituted quinolines, like 6-Chloro-2-(difluoromethyl)-1,4-dihydroquinolin-4-one, offers insights into crystal engineering and material science. Ashmore et al. (2007) explored the inclusion properties of a chloro-substituted diquinoline, demonstrating how these compounds interact with various guest molecules, which is crucial for developing new materials and drug delivery systems (Ashmore et al., 2007).

X-Ray Diffraction Analysis

Quintana et al. (2016) conducted a study on the X-ray diffraction of a trifluoromethyl-substituted dihydroquinolinone, similar to 6-Chloro-2-(difluoromethyl)-1,4-dihydroquinolin-4-one. This research is crucial for understanding the crystal structure of such compounds, which can have implications in pharmaceutical development and material science (Quintana et al., 2016).

Synthesis and Chemistry

The synthesis and chemical reactivity of dihydroquinolines are key areas of research for developing new compounds with potential applications in various fields. Williamson and Ward (2005) provided insights into the reactivity of the double bond in dihydroquinoline compounds, which is significant for synthetic chemistry and drug design (Williamson & Ward, 2005).

properties

IUPAC Name

6-chloro-2-(difluoromethyl)-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF2NO/c11-5-1-2-7-6(3-5)9(15)4-8(14-7)10(12)13/h1-4,10H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRUGMEQMQJSQSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)C=C(N2)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-(difluoromethyl)-1,4-dihydroquinolin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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